REACTION_CXSMILES
|
CO.Cl.[NH2:4][C:5]1[N:17]=[C:8]2[CH:9]=[C:10]([C:13]([O:15][CH3:16])=[O:14])[CH:11]=[CH:12][N:7]2[N:6]=1.[H][H]>[Pt](=O)=O.C(Cl)Cl>[NH2:4][C:5]1[N:17]=[C:8]2[CH2:9][CH:10]([C:13]([O:15][CH3:16])=[O:14])[CH2:11][CH2:12][N:7]2[N:6]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(C=C(C=C2)C(=O)OC)=N1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in (Example 5.16)
|
Type
|
FILTRATION
|
Details
|
Thereafter, the reaction solution was filtered with Celite
|
Type
|
WASH
|
Details
|
was then washed with methanol (80 ml)
|
Type
|
CONCENTRATION
|
Details
|
the thus mixed solution was then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(CC(CC2)C(=O)OC)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |